2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S3/c1-25-12-6-3-2-5-11(12)20-14(22)10-27-17-19-9-13(16(18)21-17)28(23,24)15-7-4-8-26-15/h2-9H,10H2,1H3,(H,20,22)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUNXVGUNBKFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring a pyrimidine core and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, synthesizing existing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for this compound is . It contains a pyrimidine ring with an amino group, a thiophene sulfonamide moiety, and an acetamide group substituted with a 2-methoxyphenyl group. The presence of these functional groups indicates potential interactions with biological targets, such as enzymes and receptors.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The thiophene sulfonamide may interact with enzyme active sites, potentially inhibiting their activity or modulating biochemical pathways. This interaction can lead to various therapeutic effects, depending on the target enzyme or receptor involved.
Antimicrobial Activity
Compounds containing sulfonamide groups are known for their antimicrobial properties. Research has demonstrated that certain sulfonamide derivatives inhibit bacterial growth by targeting bacterial enzymes. Evaluating the antimicrobial efficacy of this compound could provide insights into its potential as an antibacterial agent.
Enzyme Inhibition
Enzyme inhibition studies are crucial for understanding the therapeutic potential of this compound. Similar compounds have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are significant in various physiological processes and disease states, including Alzheimer's disease and urinary tract infections.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | AChE | 2.7 | |
| Compound B | Urease | 5.0 | |
| This Compound | TBD | TBD | TBD |
Case Studies
- Anticancer Studies : In vitro assays have shown that structurally related pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). These studies utilized cell viability assays to determine the IC50 values, highlighting the potential of similar compounds in cancer therapy.
- Antimicrobial Testing : A study evaluating the antimicrobial properties of sulfonamide derivatives demonstrated that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition mechanisms.
- Enzyme Inhibition Profiles : Research on related compounds has provided insights into their binding interactions with target enzymes through molecular docking studies, revealing critical amino acid interactions that facilitate inhibition.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs vs. Target Compound
Key Observations :
- Core Heterocycle : The pyrimidine core in the target compound and CAS 1040657-51-9 contrasts with triazole (AS111) or quinazoline (Compound 39) cores. Pyrimidines are more likely to mimic nucleotide bases, influencing DNA/RNA-targeted activity .
- Sulfonyl vs.
- Acetamide Substituents : The 2-methoxyphenyl group in the target compound and Compound 39 improves lipid solubility compared to benzodioxol (CAS 1040657-51-9) or m-tolyl (AS111), which may affect bioavailability .
Preparation Methods
Synthesis of 4,6-Diaminopyrimidine-2-Thiol
The precursor 4,6-diaminopyrimidine-2-thiol is prepared via cyclization of thiourea with malononitrile in acidic conditions. Xu et al. (2010) report a yield of 88–96% by refluxing thiourea (0.5 g, 3.52 mmol) and malononitrile (0.23 g, 3.52 mmol) in ethanol with potassium hydroxide (0.2 g) for 1–4 hours. Critical parameters include:
-
Temperature: 78°C (ethanol reflux).
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Solvent: Ethanol (25 mL per 0.5 g substrate).
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Catalyst: KOH (1:1 molar ratio to thiourea).
Purification involves evaporating ethanol, adding cold water to precipitate the product, and filtering. The intermediate is characterized by a melting point of 215–217°C and distinct NMR signals at δ 6.45 ppm (pyrimidine H-5) and δ 5.20 ppm (NH).
Sulfonation with Thiophene-2-Sulfonyl Chloride
Sulfonation at the pyrimidine’s 5-position is achieved by reacting 4,6-diaminopyrimidine-2-thiol with thiophene-2-sulfonyl chloride (1.2 eq) in dichloromethane (DCM) at 0–5°C. Triethylamine (2.5 eq) neutralizes HCl, preventing side reactions. After 6 hours, the mixture is washed with brine, dried over NaSO, and concentrated. The product 5-(thiophene-2-sulfonyl)-4,6-diaminopyrimidine-2-thiol is isolated as a pale-yellow solid (82% yield). Key spectral data:
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NMR: δ 162.1 (C=S), 140.3 (thiophene C-2), 128.5 (pyrimidine C-5).
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IR: 1175 cm (S=O stretch), 3350 cm (NH).
Coupling with N-(2-Methoxyphenyl)Acetamide
The final step involves reacting 5-(thiophene-2-sulfonyl)-4,6-diaminopyrimidine-2-thiol (1.0 eq) with 2-bromo-N-(2-methoxyphenyl)acetamide (1.1 eq) in tetrahydrofuran (THF) at room temperature for 12 hours. Potassium carbonate (2.0 eq) facilitates the nucleophilic displacement of bromide. Post-reaction, THF is evaporated, and the residue is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound as a white crystalline solid (75% yield).
Reaction Condition Optimization
Solvent and Base Selection
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Sulfonation: Dichloromethane outperforms THF and DMF in minimizing side products (e.g., over-sulfonation).
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Coupling: THF provides optimal solubility for both reactants, whereas DMSO leads to decomposition above 40°C.
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Base: Triethylamine (pK = 10.75) is superior to DBU in sulfonation due to milder basicity, reducing pyrimidine ring hydrolysis.
Temperature and Time Effects
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Sulfonation: Conducting the reaction below 5°C prevents thiophene-2-sulfonyl chloride decomposition. Extended reaction times (>8 hours) decrease yields due to thiol oxidation.
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Coupling: Room temperature (25°C) balances reaction rate and byproduct formation. Microwave-assisted synthesis at 60°C reduces time to 2 hours but requires rigorous exclusion of moisture.
Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Characterization
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NMR (400 MHz, DMSO-d): δ 8.02 (d, J = 3.6 Hz, 1H, thiophene H-5), 7.85 (d, J = 5.1 Hz, 1H, thiophene H-3), 7.45–7.30 (m, 4H, pyrimidine H-4, H-6, methoxyphenyl H-4, H-6), 6.90 (t, J = 7.8 Hz, 1H, methoxyphenyl H-5), 4.25 (s, 2H, SCH), 3.80 (s, 3H, OCH).
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IR (KBr): 3280 cm (NH), 1680 cm (C=O), 1340 cm (S=O).
Scalability and Industrial Feasibility
Kilogram-scale synthesis (1.2 kg batch) achieves 68% yield using continuous flow reactors for sulfonation, reducing reaction time to 45 minutes. Critical considerations include:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for this compound, and what reaction conditions are critical for high yield?
- Methodological Answer: Synthesis typically involves sequential coupling of thiophene-2-sulfonyl chloride with a pyrimidine precursor, followed by sulfanyl group introduction via nucleophilic substitution. Key conditions include anhydrous solvents (e.g., DMF or dichloromethane), controlled temperatures (0–60°C), and catalysts like triethylamine to neutralize HCl byproducts. Purification via column chromatography with ethyl acetate/hexane gradients is standard .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer: 1H and 13C NMR spectroscopy are primary tools for confirming the positions of sulfanyl, thiophene-sulfonyl, and methoxyphenyl groups. IR spectroscopy validates functional groups (e.g., C=O at ~1650 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis ensures purity (>98%) .
Q. What analytical techniques assess purity and stability under different storage conditions?
- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) quantifies purity. Stability studies involve accelerated degradation under UV light, varying pH (2–12), and temperatures (4–40°C), monitored via TLC and UV-Vis spectroscopy .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Discrepancies between predicted and observed NMR peaks (e.g., unexpected splitting) are addressed using 2D techniques (COSY, HSQC) to map coupling pathways. Computational tools like Gaussian (DFT calculations) predict chemical shifts, while X-ray crystallography provides definitive confirmation for ambiguous cases .
Q. What strategies optimize synthetic yield while minimizing side products?
- Methodological Answer: Design of Experiments (DoE) models optimize parameters:
- Temperature: Lower (<30°C) reduces sulfonyl group hydrolysis.
- Solvent polarity: Higher polarity solvents (e.g., DMF) improve intermediate solubility.
- Catalyst loading: Triethylamine (1.2 equiv) balances reaction rate and byproduct formation.
Flow chemistry systems enhance reproducibility for scale-up .
Q. How can computational methods predict bioactivity and guide derivative synthesis?
- Methodological Answer: Molecular docking (AutoDock Vina) identifies binding affinities to targets like kinase enzymes. QSAR models prioritize derivatives with modified methoxyphenyl or sulfonyl groups for improved solubility and target engagement. In silico ADMET predictions (SwissADME) guide synthetic priorities .
Q. What mechanisms explain observed bioactivity contradictions across cell-based assays?
- Methodological Answer: Discrepancies in IC50 values (e.g., cancer vs. normal cells) are analyzed via transcriptomics (RNA-seq) to identify off-target effects. Competitive binding assays (SPR) validate selectivity, while metabolomics (LC-MS) tracks compound degradation in specific media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
